5β-Pregnane-3α,20α-diol-d5
Description
5β-Pregnane-3α,20α-diol-d5 is a deuterated analog of 5β-pregnane-3α,20α-diol (pregnanediol), a reduced metabolite of progesterone. The deuterium labeling (d5) replaces five hydrogen atoms with deuterium, enhancing its utility as an internal standard in mass spectrometry-based assays for quantifying endogenous steroids in biological matrices . The parent compound, 5β-pregnane-3α,20α-diol, is formed via 5β-reduction of progesterone by hepatic enzymes, followed by hydroxylation at C3 and C20. It is a key biomarker in clinical studies of reproductive health, neurosteroid metabolism, and stress physiology .
Properties
Molecular Formula |
C₂₁H₃₁D₅O₂ |
|---|---|
Molecular Weight |
325.54 |
Synonyms |
(3α,5β),20S)-Pregnane-3,20-diol; 3α,20α-Dihydroxy-5βpregnane-d5; NSC 1612-d5; NSC 47462-d5; Pregnanediol-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Diastereomers
5α-Pregnane-3α,20α-diol (Isopregnanediol)
- Structural Difference : The 5α-configuration (A/B ring junction trans) versus 5β (cis) alters the steroid backbone planarity.
- Biological Activity : Demonstrates lower efficacy in stimulating Ca²⁺ influx in human platelets compared to the 5β-isomer (Table 1) .
- Metabolic Role : Elevated conjugated forms are associated with reduced contamination disgust sensitivity in humans , while lower levels are observed in gestational diabetes mellitus (GDM) .
5β-Pregnane-3β,20α-diol
- Structural Difference : 3β-hydroxyl group instead of 3α.
- Biological Relevance : Conjugated forms are significantly reduced in boys with autism spectrum disorders (ASD), suggesting disrupted neurosteroid pathways .
5β-Pregnane-3α,20β-diol
Triol Derivatives
5β-Pregnane-3α,17α,20α-triol
- Formation : Derived from further hydroxylation of 5β-pregnane-3α,20α-diol at C17 .
- Clinical Significance : Urinary excretion is altered in adrenal dysfunction and serves as a marker for congenital adrenal hyperplasia .
5α-Pregnane-3α,17α,20α-triol
Platelet Activation
5β-Pregnane-3α,20α-diol exhibits stronger Ca²⁺ influx stimulation in human platelets than its 5α-isomer (Table 1). However, effects occur at supraphysiological concentrations (10 µM), questioning in vivo relevance .
Table 1: Platelet Activation by Pregnane Diols
| Compound | Ca²⁺ Influx Efficacy (Relative to 5β) | Concentration Used | Reference |
|---|---|---|---|
| 5β-Pregnane-3α,20α-diol | 100% | 10 µM | |
| 5α-Pregnane-3β,20α-diol | 60% | 10 µM |
Neuroactive and Behavioral Roles
Analytical Considerations for Deuterated Analogs
5β-Pregnane-3α,20α-diol-d5 is critical for accurate quantification in steroid profiling. Its deuterium labeling minimizes isotopic interference, ensuring precision in assays measuring endogenous pregnanediol in urine, serum, or feces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
